molecular formula C9H9N3O2 B3010358 3-(2-Azidophenyl)propanoic acid CAS No. 2243503-59-3

3-(2-Azidophenyl)propanoic acid

Cat. No.: B3010358
CAS No.: 2243503-59-3
M. Wt: 191.19
InChI Key: MCJJJHFBYPFCOS-UHFFFAOYSA-N
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Description

3-(2-Azidophenyl)propanoic acid is a phenylpropanoic acid derivative featuring an azido (-N₃) group at the ortho position of the phenyl ring and a propanoic acid (-CH₂CH₂COOH) side chain. The azide group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making this compound valuable in bioconjugation, polymer synthesis, and drug discovery .

Properties

IUPAC Name

3-(2-azidophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-12-11-8-4-2-1-3-7(8)5-6-9(13)14/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJJJHFBYPFCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Azidophenyl)propanoic acid typically involves the introduction of an azide group to a phenylpropanoic acid derivative. One common method includes the diazotization of 2-aminophenylpropanoic acid followed by treatment with sodium azide. The reaction conditions often require a controlled temperature environment and the use of solvents such as water or ethanol to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Azidophenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, solvents like ethanol or water, and controlled temperatures.

    Click Chemistry: Copper(I) catalysts, alkynes, and solvents like dimethyl sulfoxide (DMSO).

    Reduction Reactions: Hydrogen gas, palladium catalysts, and solvents like methanol.

Major Products:

    Substitution Reactions: Amines and other nitrogen-containing derivatives.

    Click Chemistry: Triazoles.

    Reduction Reactions: Amines.

Scientific Research Applications

3-(2-Azidophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.

    Biology: Employed in bioconjugation techniques, where it is used to label biomolecules with fluorescent tags or other markers.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Azidophenyl)propanoic acid primarily involves its azide group, which is highly reactive and can participate in various chemical reactions. In biological systems, the azide group can be used to modify proteins or other biomolecules through click chemistry, enabling the study of molecular interactions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Azidophenyl)propanoic acid with structurally or functionally related phenylpropanoic acid derivatives, emphasizing substituent diversity, applications, and biological activities.

Table 1: Structural and Functional Comparison of Phenylpropanoic Acid Derivatives

Compound Name Key Substituents Reactivity/Applications Biological Activity (if reported) References
This compound 2-azido, propanoic acid Click chemistry, bioconjugation, polymer science Not explicitly reported in evidence -
3-(4-Hydroxy-3-methoxyphenyl)propanoic acid 4-hydroxy, 3-methoxy Antioxidant precursor, natural product isolation Antimycobacterial (MIC₅₀ = 58.5 μg/mL)
3-((4-Hydroxyphenyl)amino)propanoic acid derivatives 4-hydroxyphenylamino, variable R-groups Anticancer scaffold, antimicrobial agents Inhibits multidrug-resistant pathogens
3-(2-Thienyl)propanoic acid 2-thienyl Conductive polymers, organic electronics Research applications (no specific data)
3-(2,6-Difluorophenyl)-3-acetamidopropanoic acid 2,6-difluoro, 3-acetamido Fluorinated drug candidate Not reported
3-[5-(4-Fluorophenyl)furan-2-yl]propanoic acid 4-fluorophenyl-furan Bioactive molecule synthesis Potential metabolic stability
3-(2'-Tolyl)propanoic acid 2-methylphenyl Synthetic intermediate Not reported

Key Comparison Points:

Functional Group Influence: Azide vs. Heterocyclic Modifications: Thienyl () and furan () substituents alter electronic properties, enabling applications in conductive materials or bioactive molecules.

Biological Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit broad-spectrum antimicrobial and anticancer activities, attributed to their ability to disrupt eukaryotic biochemical pathways . Fluorinated analogs (e.g., 3-(2,6-difluorophenyl)-3-acetamidopropanoic acid) may exhibit enhanced metabolic stability and lipophilicity, critical for drug design .

Synthetic Utility: The azide group in the main compound supports modular synthesis, while 3-(1-pyrrolyl)-propanoic acid () is used in pyrrole copolymers for electronic applications.

Research Findings and Contradictions

  • Antimicrobial vs. Anticancer Activities: While 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show dual antimicrobial and anticancer effects , other analogs like 3-(4-hydroxy-3-methoxyphenyl)propanoic acid are primarily antimycobacterial , highlighting substituent-dependent bioactivity.
  • Reactivity Trade-offs : Azide-containing compounds prioritize chemical reactivity (e.g., cycloadditions), whereas hydroxylated analogs favor solubility and natural product integration.

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